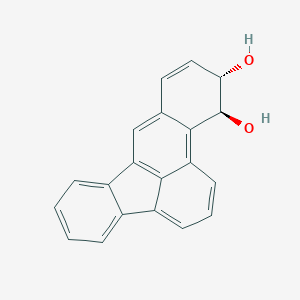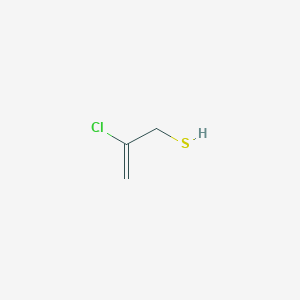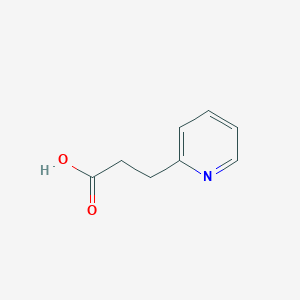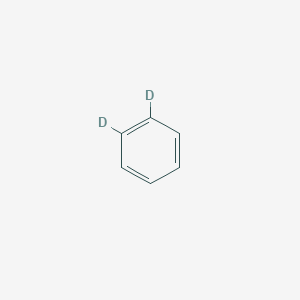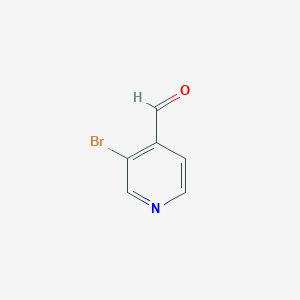
2,7-Dinitrofluorene
Overview
Description
2,7-Dinitrofluorene (2,7-diNF) is a nitrofluorene compound, which is a class of environmental pollutants primarily resulting from the incomplete combustion of fossil fuels. It has been identified as a potent carcinogen, particularly for the mammary gland of female Sprague-Dawley rats . The compound's structure and properties make it a subject of interest in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of 2,7-dinitrofluorene derivatives has been explored in several studies. For instance, 2,7-dinitro-9,9-dioctylfluorene was synthesized from fluorene using nitrate/sulfate as the nitrating agent, with the reaction optimized to a yield of 56% under specific conditions . Another study reported the synthesis of 2,4,7-trinitrofluorenone from fluorenone, achieving a high yield and purity, suggesting an efficient and less polluting method . These syntheses are crucial for creating derivatives with potential applications in material science and electronics.
Molecular Structure Analysis
The molecular structure of 2,7-diNF and its derivatives is characterized by the presence of nitro groups attached to the fluorene core. This structure is significant in determining the compound's reactivity and properties. For example, the presence of nitro groups is essential for the carcinogenic activity of 2,7-diNF, as they are involved in the formation of DNA adducts through nitroreduction . Additionally, the molecular structure influences the optical properties of fluorene derivatives, as seen in the synthesis of conjugated 2,7-substituted fluorenones, which exhibit blue light emission .
Chemical Reactions Analysis
2,7-Dinitrofluorene undergoes various chemical reactions, including nitroreduction, which is a key step in its activation as a carcinogen. The nitroreduction process leads to the formation of N-hydroxy arylamines, which can bind to DNA, forming adducts that are implicated in carcinogenesis . The study of these reactions is vital for understanding the compound's biological activity and potential risks to human health.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-diNF and its derivatives are influenced by their molecular structure. For instance, the nonlinear optical properties of a spiroconjugated dimer derived from 2,7-diNF have been studied, revealing an enhanced second molecular hyperpolarizability compared to its monomer unit . The fluorescence properties of 2,7-substituted fluorenones have also been analyzed, showing that the π-extended conjugated compounds exhibit important quantum yields for blue light emission . Additionally, the synthesis of well-defined poly(2,7-fluorene) derivatives has led to materials with promising photophysical and electrical properties for potential use in blue-light-emitting devices .
Scientific Research Applications
Carcinogenic Potential Research Research on 2,7-dinitrofluorene has revealed its potent carcinogenicity for the mammary gland of female Sprague-Dawley rats. This study is significant in understanding the environmental and health risks associated with nitrofluorene compounds, highlighting the need for further research and regulatory measures for environmental pollutants like 2,7-dinitrofluorene (Malejka-Giganti et al., 1999).
DNA Adduct Formation Studies have analyzed the DNA binding and adducts formation from in vitro nitroreduction of 2,7-dinitrofluorene, a potent mammary carcinogen in rats. This research contributes to understanding the molecular mechanisms of carcinogenesis induced by environmental pollutants, specifically focusing on how 2,7-dinitrofluorene binds to DNA, which is crucial for assessing genetic risks and developing preventive strategies (Ritter et al., 2002).
Polarography and Voltammetry The polarographic reduction of 2,7-dinitrofluorenone and its electrochemical implications have been studied, indicating the potential of these methods in the analysis of environmental pollutants. Such studies are vital for developing sensitive and accurate analytical techniques for monitoring and controlling the presence of hazardous compounds like 2,7-dinitrofluorenone in the environment (Gary & Day, 1960).
Photochemical Reactions Research into the photochemical degradation of nitrofluorenes, including 2,7-dinitrofluorene, offers insights into the environmental behavior of these compounds. Such studies are important for understanding how these pollutants degrade in different conditions, which is essential for environmental risk assessment and developing remediation strategies (Stewart et al., 2010).
Mechanism of Action
Mode of Action
It is known that many nitroaromatic compounds, like 2,7-dinitrofluorene, can undergo biotransformation to form reactive species that can interact with cellular macromolecules .
Biochemical Pathways
Nitroaromatic compounds are generally metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .
Pharmacokinetics
They are widely distributed in the body and are primarily metabolized in the liver .
Result of Action
It has been suggested that 2,7-dinitrofluorene may have genotoxic effects, consistent with its tumorigenicity for the mammary gland .
Action Environment
2,7-Dinitrofluorene and its oxidized form, 9-oxo-2,7-diNF, are environmental pollutants formed chiefly from incomplete combustion of fossil fuels . The presence of these compounds in the environment could potentially influence their action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
2,7-dinitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZCVUBSTYOFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075253 | |
| Record name | 9H-Fluorene, 2,7-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 2,7-Dinitrofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000019 [mmHg] | |
| Record name | 2,7-Dinitrofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,7-Dinitrofluorene | |
CAS RN |
5405-53-8 | |
| Record name | 2,7-Dinitrofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dinitrofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-DINITROFLUORENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene, 2,7-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dinitrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-Dinitrofluorene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67MT7ZUY3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



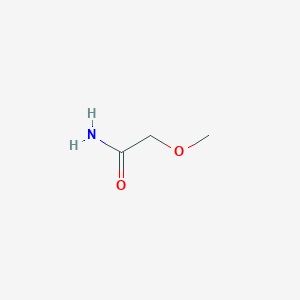

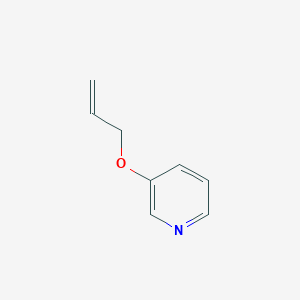
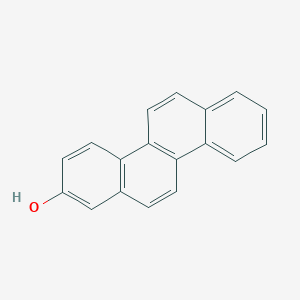
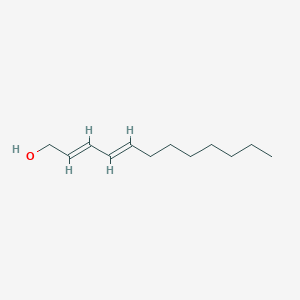
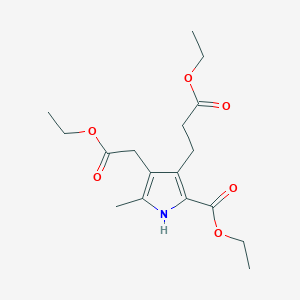

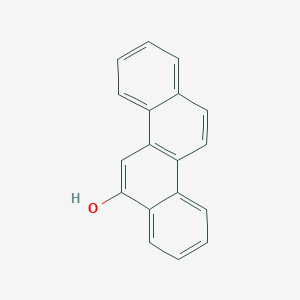
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
